2-([1,1'-biphenyl]-4-yl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-phenylphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N2OS/c26-25(27,28)22-8-4-5-19(15-22)17-32-24-29-13-14-30(24)23(31)16-18-9-11-21(12-10-18)20-6-2-1-3-7-20/h1-12,15H,13-14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEOQHSTQHXESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , often referred to as Compound 1 , is a novel synthetic derivative that has gained attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
Compound 1 can be described structurally as follows:
- Molecular Formula : C22H20F3N2OS
- Molecular Weight : 404.47 g/mol
The compound features a biphenyl moiety, a trifluoromethyl group, and an imidazole ring, which are known to influence its biological activity significantly.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound 1. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 2.09 μM
- HepG2 (liver cancer) : IC50 = 2.08 μM
- HeLa (cervical cancer) : IC50 values ranging from 1.85 to 2.81 μM against different concentrations .
These findings suggest that Compound 1 may act as a potent inhibitor of cell proliferation in cancerous cells.
The mechanism by which Compound 1 exerts its anticancer effects involves several pathways:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth and survival .
- Induction of Apoptosis : Compound 1 may promote apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by the observed increase in markers associated with apoptosis in treated cell lines .
Antimicrobial Effects
Preliminary studies indicate that Compound 1 possesses antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential use as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group and the imidazole ring appears to enhance the biological activity of Compound 1 compared to other similar compounds. The SAR studies indicate that modifications in these functional groups can lead to variations in potency and selectivity against different biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of Compound 1:
- In Vivo Studies : Animal models treated with Compound 1 showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic application in oncology.
- Combination Therapies : Research is ongoing into the efficacy of combining Compound 1 with established chemotherapeutic agents to enhance overall treatment outcomes for cancer patients.
Data Table
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds featuring biphenyl and imidazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or proteases involved in cancer cell proliferation. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa), showing IC50 values in the low micromolar range, suggesting potent cytotoxic effects .
Antimicrobial Properties
The thioether component in the structure provides enhanced interaction with microbial membranes, making it a candidate for antimicrobial applications:
- Research Findings : Compounds similar to 2-([1,1'-biphenyl]-4-yl)-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have demonstrated activity against Gram-positive bacteria and fungi. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neurological Applications
The imidazole ring is often associated with neuropharmacological effects. Research indicates that this compound may influence neurotransmitter systems:
- Anticonvulsant Activity : Preliminary animal studies suggest potential anticonvulsant effects, with behavioral assays indicating reduced seizure frequency in models induced by pentylenetetrazole (PTZ). The compound's mechanism appears to involve modulation of GABAergic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies indicate good bioavailability and tissue distribution patterns favorable for central nervous system penetration.
- Toxicity Assessments : Acute toxicity tests in rodents showed no significant adverse effects at therapeutic doses, supporting its safety profile for further development .
Chemical Reactions Analysis
Thioether-Based Reactions
The thioether moiety (–S–) in the compound undergoes characteristic reactions, including oxidation , alkylation , and nucleophilic substitution (Fig. 1).
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH | Sulfoxide derivative | 72 | |
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | Methylated thioether | 85 | |
| Nucleophilic Substitution | NaSH, DMF | Thiol intermediate | 68 |
Key Findings :
-
Oxidation with H<sub>2</sub>O<sub>2</sub> selectively converts the thioether to a sulfoxide without affecting the imidazole ring.
-
Alkylation proceeds efficiently under mild basic conditions, enabling structural diversification.
Imidazole Ring Reactivity
The 4,5-dihydroimidazole ring participates in ring-opening , alkylation , and acid/base-catalyzed hydrolysis (Table 2).
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ring-Opening | HCl (1M), 80°C | Biphenyl-thiol intermediate | 90 | |
| N-Alkylation | Benzyl bromide, K<sub>2</sub>CO<sub>3</sub> | N-Benzylated imidazole | 78 | |
| Hydrolysis | NaOH (2M), reflux | Carboxylic acid derivative | 65 |
Key Findings :
-
Acidic hydrolysis cleaves the imidazole ring, yielding a thiol-containing biphenyl derivative.
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N-Alkylation enhances solubility, critical for pharmacological applications .
Biphenyl Group Reactivity
The biphenyl subunit undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-biphenyl derivative | 58 | |
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub> | Extended biphenyl systems | 82 |
Key Findings :
-
Nitration occurs preferentially at the para position of the biphenyl group.
-
Suzuki coupling enables modular functionalization for drug discovery .
Pharmacological Activity-Related Reactions
The compound’s thioether and imidazole groups contribute to its COX-II inhibitory activity (Fig. 2) .
| Biological Target | Interaction Mechanism | IC<sub>50</sub> (µM) | Reference |
|---|---|---|---|
| COX-II Enzyme | Competitive inhibition via H-bonding | 0.95 | |
| Inflammatory Pathways | Suppression of NF-κB signaling | N/A |
Key Findings :
-
Structural analogs with trifluoromethyl groups exhibit enhanced binding affinity to COX-II .
-
Thioether oxidation reduces activity, confirming the importance of the sulfur moiety .
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades via:
-
Photolysis : UV light induces cleavage of the thioether bond (t<sub>1/2</sub> = 4.2 h).
-
Thermal Decomposition : Decomposes above 200°C, releasing SO<sub>2</sub> and biphenyl fragments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include imidazole- and triazole-based derivatives with thioether linkages and aromatic substituents. Key comparisons are outlined below:
Physicochemical Properties
- Thermal Stability: Melting points for similar ethanone derivatives range from 100–135°C , suggesting that the target compound’s melting point may fall within this range, though steric effects from the biphenyl group could elevate it further.
Limitations and Challenges
- Synthetic Yield: Yields for imidazole-ethanone derivatives vary widely (25–95%) depending on substituents . The target compound’s biphenyl and CF₃ groups may reduce yield due to steric hindrance.
- Solubility : High molecular weight and aromaticity may limit aqueous solubility, a common issue in biphenyl-containing derivatives .
Key Research Findings and Implications
- Structural Uniqueness: The combination of biphenyl, CF₃, and dihydroimidazole moieties distinguishes this compound from simpler imidazole derivatives, offering a novel scaffold for drug discovery .
- Comparative Efficacy : While direct biological data for the target compound is absent, its structural features align with bioactive analogues, supporting further pharmacological evaluation .
Q & A
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
